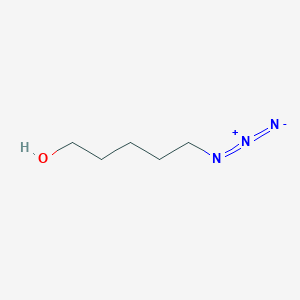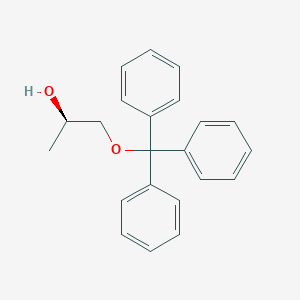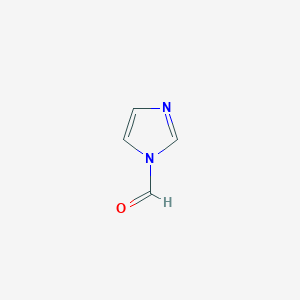![molecular formula C15H21ClN2O3 B1310627 Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate CAS No. 486439-08-1](/img/structure/B1310627.png)
Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate is a compound that is structurally related to various synthesized piperazine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, particularly due to their interactions with biological targets such as the dopamine transporter (DAT) and various receptors. The compound of interest is not directly mentioned in the provided papers, but its structural analogs have been synthesized and studied for their biological activities and physical properties.
Synthesis Analysis
The synthesis of related compounds involves the use of cyclocondensation reactions, as seen in the preparation of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were synthesized with high regioselectivity and yields under ultrasound irradiation . Similarly, the synthesis of oxygenated analogues of piperazine derivatives, such as those related to GBR 12935 and GBR 12909, involved the addition of hydroxy and methoxy substituents to the benzene ring, indicating that functional group manipulation is a common strategy in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been supported by crystallographic data. For instance, the single crystal X-ray structure analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed that the molecular geometries were the same in both polymorphs, and the presence of bifurcated O-H…O hydrogen bonds was observed . This suggests that the molecular structure of ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate could also exhibit interesting hydrogen bonding patterns that could be analyzed through similar crystallographic techniques.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their reactions with various reagents. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacted with different hydrazines to yield a variety of derivatives . This indicates that the compound of interest may also undergo similar cyclization and substitution reactions, which could be investigated to expand its chemical diversity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The introduction of different substituents has been shown to affect the binding affinity to biological targets, as seen in the structure-affinity relationship study of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives . These findings suggest that the physical and chemical properties of ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate could be similarly elucidated and correlated with its biological activity.
科学研究应用
Synthesis and Chemical Properties
A study focused on the synthesis and biological activity of novel conazole analogues, including structures related to Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, with some showing promising results. The study also explored the synthesis under green chemistry techniques, optimizing conditions for conventional, ultrasound, and microwave irradiation methods (Mermer et al., 2018).
Biological Activities
Research on the synthesis of amide derivatives of quinolone and their antimicrobial studies have revealed the potential for molecules with a similar backbone to Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate to act as potent antibacterial agents against various strains including S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans (Patel, Patel, & Chauhan, 2007).
Another study investigated the synthesis, biological activity, and structure-activity relationships of novel conazole analogues derived from Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate. These compounds were screened for their antimicrobial and enzyme inhibitory activities, highlighting the compound's utility in developing antifungal agents with significant biological potentials (Mermer et al., 2018).
安全和危害
未来方向
The future directions for research on Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate and similar compounds could involve further exploration of their synthesis methods and potential applications in pharmaceuticals. Given the wide range of biological and pharmaceutical activity of piperazine derivatives , there is potential for significant advancements in this field.
属性
IUPAC Name |
ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-2-21-15(20)18-8-6-17(7-9-18)11-14(19)12-4-3-5-13(16)10-12/h3-5,10,14,19H,2,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWFDKKLOJBBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(C2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455572 |
Source


|
| Record name | Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
CAS RN |
486439-08-1 |
Source


|
| Record name | Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)


![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)


